molecular formula C14H17N3O5 B2566773 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1798523-12-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2566773
CAS No.: 1798523-12-2
M. Wt: 307.306
InChI Key: AHQMOIFEWBBGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized via a simple condensation method .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Compound Synthesis : A significant area of research involves the synthesis of compounds possessing a 2-oxoimidazolidine ring due to their varied biological activities. Such compounds include biotin (vitamin H), marine sponge alkaloids, and isocarbamide (herbicide). The synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one extends the series of potentially biologically active compounds (Kukharev et al., 2010).

  • Antiproliferative and Antioxidant Activities : The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides with substitutions such as nitro, amino, or amino protonated moieties have shown promising antiproliferative and antioxidant activities. These compounds have been tested for their efficacy against human cancer cells and their ability to scavenge free radicals, showing significant potential in the development of more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

  • Antimicrobial Activity : Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans (Alhameed et al., 2019).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These studies aim to develop new therapeutic agents that can effectively manage pain and inflammation, with some compounds showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-14(20,7-16-13(19)17-5-4-15-12(17)18)9-2-3-10-11(6-9)22-8-21-10/h2-3,6,20H,4-5,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQMOIFEWBBGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCNC1=O)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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